
Cinnarizine
Übersicht
Beschreibung
Cinnarizine is a compound belonging to the diphenylmethylpiperazine group. It is primarily used as an antihistamine and calcium channel blocker. First synthesized by Janssen Pharmaceuticals in 1955, this compound is widely prescribed for the treatment of nausea and vomiting due to motion sickness, vertigo, and Ménière’s disease . It is also known for its vasodilatory properties and is used to improve blood flow in certain medical conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinnarizine can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with piperazine in the presence of a reducing agent such as zinc powder and iodine in anhydrous tetrahydrofuran . Another method involves the reaction of benzyl chloride with piperazine in the presence of aluminum chloride and benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnarizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted this compound analogs .
Wissenschaftliche Forschungsanwendungen
Medical Uses
Cinnarizine is predominantly prescribed for:
- Motion Sickness : Effective in preventing nausea and vomiting associated with travel.
- Vertigo : Particularly useful for conditions such as Ménière's disease and labyrinthitis.
- Migraine Prophylaxis : Emerging evidence suggests its potential in reducing the frequency and severity of migraine attacks.
Clinical Efficacy
- Motion Sickness and Vertigo :
- Migraine Prevention :
- Idiopathic Urticarial Vasculitis :
Summary of Clinical Studies on this compound
Condition | Study Design | Sample Size | This compound Dosage | Comparator | Results |
---|---|---|---|---|---|
Labyrinthitis | Double-blind crossover | 14 | 45–90 mg/day | Prochlorperazine | 70%-80% improvement in nausea/vomiting severity |
Ménière's Disease | Double-blind crossover | 20 | 45–90 mg/day | Prochlorperazine | Similar efficacy to prochlorperazine |
Migraine | Randomized controlled trial | 10 studies | Variable | Sodium valproate | Significant reduction in frequency/intensity |
Peripheral Vertigo | Multinational pilot study | 221 | 150 mg OD | Nimopidine | Moderate vertigo episodes reduced by 65.8% |
Idiopathic Urticarial Vasculitis | Open-label study | Variable | Variable | None | Positive outcomes reported |
Case Studies
- Pediatric this compound Overdose :
- Long-term Effects :
Wirkmechanismus
Cinnarizine exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels, inhibiting the contraction of vascular smooth muscle cells . It also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties . By interfering with signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus, this compound effectively reduces symptoms of vertigo and motion sickness .
Vergleich Mit ähnlichen Verbindungen
Betahistine: Another compound used to treat vertigo and Ménière’s disease, but it primarily acts as a histamine H3 receptor antagonist and H1 receptor agonist.
Dimenhydrinate: Used for motion sickness and nausea, it combines diphenhydramine and 8-chlorotheophylline, acting as an antihistamine and stimulant.
Prochlorperazine: An antipsychotic and antiemetic used for severe nausea and vertigo, acting primarily as a dopamine D2 receptor antagonist
Uniqueness of Cinnarizine: this compound’s unique combination of antihistaminic and calcium channel blocking properties sets it apart from other similar compounds. Its ability to act on multiple receptor types and its effectiveness in treating a range of vestibular disorders make it a versatile and valuable therapeutic agent .
Biologische Aktivität
Cinnarizine is a calcium channel blocker and antihistamine widely used in the treatment of motion sickness, vertigo, and other inner ear disorders. Its pharmacological properties stem from its ability to modulate calcium ion influx, inhibit histamine receptors, and affect neurotransmitter activity. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, therapeutic applications, and associated case studies.
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile characterized by its absorption, metabolism, and elimination:
- Absorption : After oral administration, this compound is absorbed with peak plasma concentrations reached within 1–3 hours. It has a high protein binding capacity (91%) and is extensively metabolized in the liver primarily through cytochrome P450 enzymes .
- Metabolism : The major metabolic pathways include glucuronidation and oxidation. Notably, CYP2D6 is responsible for the formation of specific metabolites, while other CYP enzymes contribute to various hydroxylation processes .
- Elimination : this compound has an elimination half-life ranging from 3 to 24 hours. Approximately one-third of the metabolites are excreted via urine and two-thirds via feces .
Pharmacodynamics
This compound's biological activity can be attributed to several mechanisms:
- Calcium Channel Blockade : It selectively inhibits L-type calcium channels in vascular smooth muscle, reducing calcium influx and subsequent muscle contraction. This action is particularly effective in modulating vascular tone and promoting cerebral blood flow .
- Antihistaminic Activity : By blocking H1 receptors, this compound alleviates symptoms associated with motion sickness and vertigo .
- Antiserotonergic and Antidopaminergic Effects : this compound also interacts with serotonin (5-HT2) and dopamine (D2) receptors, contributing to its therapeutic effects in various neurological conditions .
Therapeutic Applications
This compound is primarily indicated for:
- Motion Sickness : It is effective in preventing nausea and vomiting associated with motion sickness.
- Vertigo Management : Clinical studies have demonstrated significant reductions in vertigo symptoms when treated with this compound compared to placebo or other medications .
- Postviral Hyposmia : Recent studies suggest that this compound may serve as an adjuvant treatment alongside steroids for improving olfactory function in patients suffering from postviral hyposmia .
Table 1: Summary of Clinical Studies on this compound
Study Focus | Design | Sample Size | Dosage | Comparator | Key Findings |
---|---|---|---|---|---|
Vertigo of Various Origins | Double-blind, randomized | 182 | 20 mg TID | Dimenhydrinate | Significant reduction in mean vertigo score (p < 0.0001) |
Atherosclerosis | Open-label | 82 | 25 mg TID | NA | Significant improvement in dizziness (p < 0.001) |
Postviral Hyposmia | Randomized control | 82 | This compound + Steroids | Steroids alone | Improved smell identification scores (p < 0.05) |
Case Studies
Recent literature has documented various case studies highlighting both the efficacy and potential side effects of this compound:
- This compound-Induced Parkinsonism : A retrospective study identified a significant incidence of drug-induced parkinsonism among patients treated with this compound. Most patients demonstrated recovery after discontinuation of the drug, although some experienced prolonged symptoms .
- Efficacy in Elderly Patients : In a cohort study involving elderly patients with vestibular disorders, this compound was shown to significantly improve balance and reduce dizziness compared to standard treatments .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.